Ofloxacin, D-

Catalog No.
S541762
CAS No.
100986-86-5
M.F
C18H20FN3O4
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ofloxacin, D-

CAS Number

100986-86-5

Product Name

Ofloxacin, D-

IUPAC Name

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1

InChI Key

GSDSWSVVBLHKDQ-SNVBAGLBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(R)-Ofloxacin, (+)-Ofloxacin; (R)-(+)-Ofloxacin; D-Ofloxacin; DR 3354; DR-3354; DR3354; d-Levofloxacin; Dextrofloxacin;

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

The exact mass of the compound D-Ofloxacin is 361.1438 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

D-Ofloxacin (CAS 100986-86-5), also known as (R)-ofloxacin or dextrofloxacin, is the dextrorotatory enantiomer of the broad-spectrum fluoroquinolone antibiotic ofloxacin [1]. While its S-enantiomer (levofloxacin) is a highly potent antibacterial agent that inhibits bacterial DNA gyrase and topoisomerase IV, D-ofloxacin exhibits minimal to no significant antibacterial activity [2]. In procurement and laboratory settings, D-ofloxacin is primarily sourced not for therapeutic application, but as a critical chiral analytical standard, a pharmacological negative control, and a reference material for enantiomeric purity profiling in levofloxacin manufacturing[3].

Substituting D-ofloxacin with racemic ofloxacin or levofloxacin fundamentally compromises assay integrity in analytical and microbiological workflows [1]. Racemic ofloxacin contains a 1:1 mixture of both enantiomers, masking the distinct pharmacokinetic and pharmacodynamic baseline of the pure R-isomer[2]. For analytical chromatography, utilizing the exact D-enantiomer is mandatory for establishing accurate retention times and resolution factors during the chiral separation of levofloxacin impurities [3]. In microbiological screening, using levofloxacin or the racemate instead of D-ofloxacin eliminates the ability to establish a true structural negative control, as the potent S-isomer will actively inhibit bacterial growth, obscuring target-specific binding data [1].

Bactericidal Inactivity for Negative Control Assays

D-Ofloxacin exhibits profoundly reduced antibacterial potency compared to levofloxacin, making it an essential structural negative control in microbiological assays [1]. Against the Mycobacterium tuberculosis complex, D-ofloxacin demonstrates MICs between 32 and 64 µg/mL, whereas levofloxacin achieves MICs of 0.50 to 0.75 µg/mL[1]. This 64- to 128-fold reduction in potency confirms that the bactericidal activity of the ofloxacin racemate resides almost entirely in the S-isomer [2].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data32 to 64 µg/mL
Comparator Or BaselineLevofloxacin (0.50 to 0.75 µg/mL)
Quantified Difference64- to 128-fold higher MIC (lower potency)
ConditionsBACTEC 460-TB radiometric methodology against M. tuberculosis complex

The drastically lower potency of D-ofloxacin makes it the ideal structural negative control for validating the enantioselective target engagement of fluoroquinolones.

Chromatographic Resolution for Chiral Purity Profiling

In chiral high-performance liquid chromatography (HPLC), D-ofloxacin serves as the definitive reference standard for quantifying enantiomeric impurities in levofloxacin API [1]. Using specific chiral stationary phases, D-ofloxacin exhibits a distinct relative retention time compared to levofloxacin, allowing for baseline separation of the optical isomers [2]. This precise chromatographic resolution is critical for regulatory compliance in pharmaceutical manufacturing[1].

Evidence DimensionRelative Retention Time in Chiral HPLC
Target Compound DataDistinct elution profile (e.g., secondary eluter on specific chiral columns)
Comparator Or BaselineLevofloxacin (primary eluter)
Quantified DifferenceBaseline separation of optical isomers
ConditionsChiral HPLC using specific mobile phases (e.g., 0.1% formic acid-acetonitrile)

Precise quantification of D-ofloxacin as an impurity is a strict regulatory requirement in levofloxacin API manufacturing, necessitating the pure R-isomer as a calibration standard.

Stereospecific DNA Gyrase Binding Affinity

The stereochemistry of the C3 chiral center in ofloxacin dictates its binding affinity to the bacterial DNA gyrase complex [1]. The (R)-configuration of D-ofloxacin exhibits significantly reduced affinity for the gyrase-DNA complex compared to the (S)-configuration of levofloxacin, resulting in a loss of the critical interactions necessary for robust enzyme inhibition [2]. This quantifiable lack of target engagement validates D-ofloxacin's utility in mechanistic studies isolating the stereospecificity of topoisomerase II and IV inhibition[1].

Evidence DimensionBinding affinity/inhibition of bacterial DNA gyrase
Target Compound DataMinimal affinity (MIC > 64 mg/L for specific strains)
Comparator Or BaselineLevofloxacin (strong affinity, sub-microgram range)
Quantified DifferenceUp to 100x lower affinity for the gyrase-DNA complex
ConditionsIn vitro enzyme inhibition assays

This quantitative difference in target engagement validates D-ofloxacin's utility in mechanistic studies isolating the stereospecificity of topoisomerase inhibition.

Chiral Impurity Profiling in API Manufacturing

Used as a certified reference standard to quantify enantiomeric excess and validate the chiral purity of levofloxacin batches via HPLC [1].

Microbiological Negative Controls

Employed in in vitro antimicrobial susceptibility testing (AST) to provide a structurally identical but functionally inactive baseline for evaluating novel fluoroquinolone derivatives [2].

Stereoselective Pharmacokinetic Modeling

Utilized in comparative ADME studies to determine how chirality affects tissue distribution, metabolic stability, and clearance rates independent of bactericidal activity [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

361.14378429 Da

Monoisotopic Mass

361.14378429 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

36OPE0O92Z

Other CAS

100986-86-5

Wikipedia

D-ofloxacin

Dates

Last modified: 08-15-2023
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2: Li J, Zhao L, Wei C, Sun Z, Zhao S, Cai T, Gong B. Preparation of restricted access media-molecularly imprinted polymers for efficient separation and enrichment ofloxacin in bovine serum samples. J Sep Sci. 2019 May 20. doi: 10.1002/jssc.201900103. [Epub ahead of print] PubMed PMID: 31106511.
3: Yang X, Xu X, Wei X, Wan J, Zhang Y. Biomarker Effects in Carassius auratus Exposure to Ofloxacin, Sulfamethoxazole and Ibuprofen. Int J Environ Res Public Health. 2019 May 9;16(9). pii: E1628. doi: 10.3390/ijerph16091628. PubMed PMID: 31075982.
4: Eid HM, Elkomy MH, El Menshawe SF, Salem HF. Development, Optimization, and In Vitro/In Vivo Characterization of Enhanced Lipid Nanoparticles for Ocular Delivery of Ofloxacin: the Influence of Pegylation and Chitosan Coating. AAPS PharmSciTech. 2019 May 3;20(5):183. doi: 10.1208/s12249-019-1371-6. PubMed PMID: 31054011.
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6: Wang H, Han M, Zhou Y, Li J, Xiao X, Zhang W. Effects of Thermal Treatment on Porous Cerium Titanate Photocatalyst for Ofloxacin Degradation. J Nanosci Nanotechnol. 2019 Aug 1;19(8):5264-5270. doi: 10.1166/jnn.2019.16812. PubMed PMID: 30913843.
7: Wang C, Dong D, Zhang L, Song Z, Hua X, Guo Z. Response of Freshwater Biofilms to Antibiotic Florfenicol and Ofloxacin Stress: Role of Extracellular Polymeric Substances. Int J Environ Res Public Health. 2019 Feb 27;16(5). pii: E715. doi: 10.3390/ijerph16050715. PubMed PMID: 30818877; PubMed Central PMCID: PMC6427337.
8: Santos AM, Wong A, Vicentini FC, Fatibello-Filho O. Simultaneous voltammetric sensing of levodopa, piroxicam, ofloxacin and methocarbamol using a carbon paste electrode modified with graphite oxide and β-cyclodextrin. Mikrochim Acta. 2019 Feb 15;186(3):174. doi: 10.1007/s00604-019-3296-x. PubMed PMID: 30771008.
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10: Vakh C, Alaboud M, Lebedinets S, Bulatov A. A rotating cotton-based disk packed with a cation-exchange resin: Separation of ofloxacin from biological fluids followed by chemiluminescence determination. Talanta. 2019 May 1;196:117-123. doi: 10.1016/j.talanta.2018.12.024. Epub 2018 Dec 13. PubMed PMID: 30683340.
11: Gao B, Li P, Yang R, Li A, Yang H. Investigation of multiple adsorption mechanisms for efficient removal of ofloxacin from water using lignin-based adsorbents. Sci Rep. 2019 Jan 24;9(1):637. doi: 10.1038/s41598-018-37206-1. PubMed PMID: 30679691; PubMed Central PMCID: PMC6346052.
12: Chen P, Blaney L, Cagnetta G, Huang J, Wang B, Wang Y, Deng S, Yu G. Degradation of Ofloxacin by Perylene Diimide Supramolecular Nanofiber Sunlight-Driven Photocatalysis. Environ Sci Technol. 2019 Feb 5;53(3):1564-1575. doi: 10.1021/acs.est.8b05827. Epub 2019 Jan 11. PubMed PMID: 30604606.
13: Polachek H, Debotton N, Feinshtein V, Rubin M, Ben-Zvi Z, Holcberg G, Agbaria R, Dahan A. The role of various transporters in the placental uptake of ofloxacin in an in vitro model of human villous trophoblasts. Drug Des Devel Ther. 2018 Dec 4;12:4129-4138. doi: 10.2147/DDDT.S181493. eCollection 2018. PubMed PMID: 30584277; PubMed Central PMCID: PMC6284538.
14: Nuti S, Fernández-Lodeiro J, Del Secco B, Rampazzo E, Rodríguez-González B, Capelo JL, Silva V, Igrejas G, Poeta P, Torres C, Zaccheroni N, Prodi L, Oliveira E, Lodeiro C. Engineered Nanostructured Materials for Ofloxacin Delivery. Front Chem. 2018 Nov 27;6:554. doi: 10.3389/fchem.2018.00554. eCollection 2018. PubMed PMID: 30538980; PubMed Central PMCID: PMC6277636.
15: Tong X, Wang X, He X, Xu K, Mao F. Effects of ofloxacin on nitrogen removal and microbial community structure in constructed wetland. Sci Total Environ. 2019 Mar 15;656:503-511. doi: 10.1016/j.scitotenv.2018.11.358. Epub 2018 Nov 27. PubMed PMID: 30522033.
16: Xiao X, Wu J, Li Z, Jia L. Enantioseparation and sensitive analysis of ofloxacin by poly(3,4-dihydroxyphenylalanine) functionalized magnetic nanoparticles-based solid phase extraction in combination with on-line concentration capillary electrophoresis. J Chromatogr A. 2019 Feb 22;1587:14-23. doi: 10.1016/j.chroma.2018.11.026. Epub 2018 Nov 16. PubMed PMID: 30473108.
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18: Sirous M, Khosravi AD, Tabandeh MR, Salmanzadeh S, Ahmadkhosravi N, Amini S. Molecular detection of rifampin, isoniazid, and ofloxacin resistance in Iranian isolates of Mycobacterium tuberculosis by high-resolution melting analysis. Infect Drug Resist. 2018 Oct 18;11:1819-1829. doi: 10.2147/IDR.S178831. eCollection 2018. PubMed PMID: 30425535; PubMed Central PMCID: PMC6202043.
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